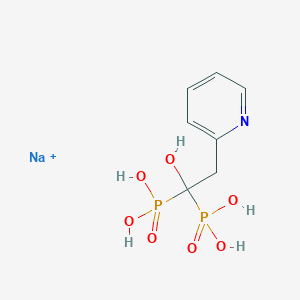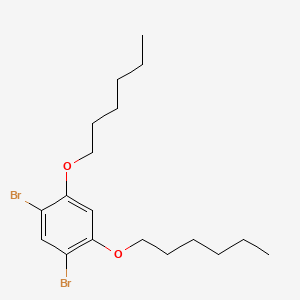
1,5-Dibromo-2,4-bis(hexyloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dibromo-2,4-bis(hexyloxy)benzene is an organic compound with the molecular formula C18H28Br2O2 It is a derivative of benzene, where two bromine atoms and two hexyloxy groups are substituted at the 1,5 and 2,4 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibromo-2,4-bis(hexyloxy)benzene typically involves the bromination of 2,4-bis(hexyloxy)benzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar bromination reactions on a larger scale, with careful control of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dibromo-2,4-bis(hexyloxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to replace the bromine atoms with other nucleophiles.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) may be used under specific conditions to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield 2,4-bis(hexyloxy)phenol.
Aplicaciones Científicas De Investigación
1,5-Dibromo-2,4-bis(hexyloxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,5-Dibromo-2,4-bis(hexyloxy)benzene involves its interaction with molecular targets through its bromine and hexyloxy groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The exact pathways and molecular targets are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dibromo-2,5-bis(hexyloxy)benzene: Similar in structure but with different substitution positions.
1,4-Dibromo-2,5-bis(decyloxy)benzene: Similar structure with longer alkoxy chains.
1,4-Dibromo-2,5-bis(phenylalkoxy)benzene: Contains phenylalkoxy groups instead of hexyloxy groups.
Uniqueness
1,5-Dibromo-2,4-bis(hexyloxy)benzene is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
Propiedades
Número CAS |
619329-75-8 |
|---|---|
Fórmula molecular |
C18H28Br2O2 |
Peso molecular |
436.2 g/mol |
Nombre IUPAC |
1,5-dibromo-2,4-dihexoxybenzene |
InChI |
InChI=1S/C18H28Br2O2/c1-3-5-7-9-11-21-17-14-18(16(20)13-15(17)19)22-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
Clave InChI |
MCWFWBFCIQXXSJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC(=C(C=C1Br)Br)OCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



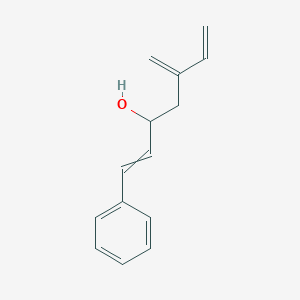
![2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine](/img/structure/B12593172.png)
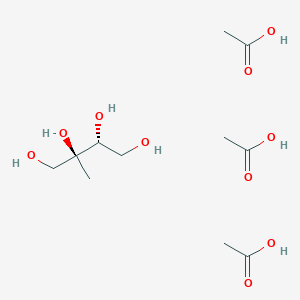
![1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea](/img/structure/B12593195.png)
![Morpholine, 4-[1-(4-chlorophenyl)-2-phenyl-2-(4-pyridinyl)ethyl]-](/img/structure/B12593196.png)

![1-Dodecoxy-4-[4-(4-dodecoxyphenyl)phenyl]-2-methylbenzene](/img/structure/B12593211.png)
![3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one](/img/structure/B12593233.png)
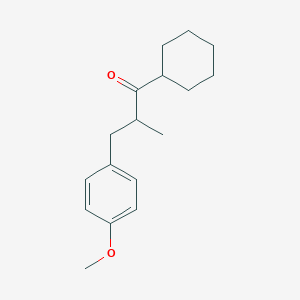
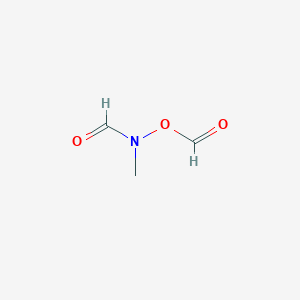

![[1,1'-Biphenyl]-2-seleninic acid](/img/structure/B12593248.png)
